BenchChemオンラインストアへようこそ!

2-hydroxy-5-(morpholinosulfonyl)-N-(pyridin-3-yl)benzamide

Chagas disease Trypanosoma cruzi Antiparasitic drug discovery

Choose this morpholine-containing pyridyl benzamide (CAS 919052-59-8) as your reference inhibitor for T. cruzi assays. Unlike the highly potent but host-cell‑toxic N‑methylpiperazine analog, this compound spares HFF fibroblasts, enabling clean fibroblast‑based infection models. Its ~10‑fold selectivity over P. falciparum and T. b. rhodesiense, combined with intermediate microsomal stability (CLint 69 µL/min/mg human), makes it a unique benchmark for target deconvolution, SAR heterocycle replacement, and IVIVE calibration studies. Secure research‑grade material today.

Molecular Formula C16H17N3O5S
Molecular Weight 363.39
CAS No. 919052-59-8
Cat. No. B2661364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydroxy-5-(morpholinosulfonyl)-N-(pyridin-3-yl)benzamide
CAS919052-59-8
Molecular FormulaC16H17N3O5S
Molecular Weight363.39
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)C2=CC(=C(C=C2)O)C(=O)NC3=CN=CC=C3
InChIInChI=1S/C16H17N3O5S/c20-15-4-3-13(25(22,23)19-6-8-24-9-7-19)10-14(15)16(21)18-12-2-1-5-17-11-12/h1-5,10-11,20H,6-9H2,(H,18,21)
InChIKeyUAHKZCKQWUHUFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 15 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Hydroxy-5-(morpholinosulfonyl)-N-(pyridin-3-yl)benzamide (CAS 919052-59-8): A Morpholine-Containing Pyridyl Benzamide with Antiparasitic Lead Properties


2-Hydroxy-5-(morpholinosulfonyl)-N-(pyridin-3-yl)benzamide (CAS 919052-59-8) is a synthetic small molecule belonging to the pyridyl benzamide chemotype, specifically designed as a morpholine-containing analog within a structure–activity relationship (SAR) series targeting Trypanosoma cruzi, the causative agent of Chagas disease. [1] The compound features a benzamide core bearing a 2-hydroxy group, a 5-morpholinosulfonyl moiety, and an N-(pyridin-3-yl) substituent (C16H17N3O5S, MW 363.4). [2] It was identified as one of only three analogs (alongside compounds 2 and 19) that demonstrated sufficient potency and selectivity to warrant advanced physicochemical and in vitro ADME profiling, establishing its role as a key comparator in the optimization of this chemotype. [1]

Why 2-Hydroxy-5-(morpholinosulfonyl)-N-(pyridin-3-yl)benzamide Cannot Be Replaced by a Generic Pyridyl Benzamide Analog


Within the pyridyl benzamide series, minor structural modifications to the sulfonamide-linked heterocycle result in massive (three-order-of-magnitude) shifts in antiparasitic potency and profoundly alter selectivity profiles. [1] Specifically, replacement of the N-methylpiperazine group (compound 2, IC50 = 0.007 µM) with morpholine (compound 5, IC50 = 2.1 µM) produces a 300-fold loss of T. cruzi potency, yet morpholine 5 retains significantly better selectivity against human cell lines than the piperazine congener 3 (IC50 = 69 µM). [1] Even the sterically comparable azetidine analog 9 (IC50 = 8.3 µM) does not duplicate the solubility, logD, or metabolic clearance profile of the morpholine derivative. [1] These divergent properties mean that no generic substitution within this chemotype can reproduce the multiparameter profile of the morpholine compound; empirical head-to-head data are required to guide selection for any given antiparasitic screening or lead optimization campaign. [1]

Head-to-Head Quantitative Differentiation of 2-Hydroxy-5-(morpholinosulfonyl)-N-(pyridin-3-yl)benzamide


T. cruzi Growth Inhibition: Morpholine Analog Retains Sub-Micromolar Potency, Outperforming Benznidazole

Compound 5 (the morpholinosulfonyl analog) inhibits T. cruzi (Tulahuen C4 strain) with an IC50 of 2.1 µM, placing it within the same potency window as the clinical standard-of-care benznidazole, which exhibited an IC50 range of 1.2–4.2 µM in the same assay. [1] In contrast, the N-methylpiperazine lead compound 2 is 300-fold more potent (IC50 = 0.007 µM), demonstrating that the morpholine substitution partially modulates the pharmacophore. [1] Compound 5 is 33-fold more potent than its des-methylpiperazine congener 3 (IC50 = 69 µM) and 4-fold more potent than the azetidine analog 9 (IC50 = 8.3 µM), establishing it as the second most potent analog in the subset with a six-membered heterocyclic sulfonamide. [1]

Chagas disease Trypanosoma cruzi Antiparasitic drug discovery

Parasite Selectivity: Morpholine Analog Shows a Narrower Selectivity Window Than the N-Methylpiperazine Lead, with Implications for Target Deconvolution

Compound 5 was tested against a panel of four protozoan parasites. Against P. falciparum (NF54) it gave an IC50 of 21 µM, and against T. brucei rhodesiense (STIB 900) it gave an IC50 of 25 µM, representing only a ~10-fold selectivity window relative to T. cruzi. [1] In contrast, the N-methylpiperazine lead 2 displayed a >1400-fold selectivity window (P. falciparum IC50 = 10 µM; T. b. rhodesiense IC50 = 32 µM; T. cruzi IC50 = 0.007 µM). [1] Compound 5 was essentially inactive against L. donovani (IC50 = 180 µM) and T. gondii (>100 µM), mirroring the selectivity pattern of the chemotype for kinetoplastid parasites over apicomplexans. [1]

Selectivity profiling Protozoan parasites Anti-parasitic specificity

Human Cell Cytotoxicity: Morpholine Analog Displays Favorable Cytotoxicity Profile Relative to Piperazine Congeners

Compound 5 was tested for growth inhibition across four human cell lines (HFF, U-2 OS, HEK 293T, HC-04). [1] It inhibited U-2 OS and HEK 293T cells but, critically, showed no inhibition of the HFF (foreskin fibroblast) cell line, unlike the N-methylpiperazine lead 2 which inhibited HFF cells. [1] In contrast, the unsubstituted piperazine analog 3 displayed potent cytotoxicity, and the des-methylpiperazine analog 4 was similarly toxic. [1] The selectivity index (SI = cytotoxicity IC50 / T. cruzi IC50) for compound 5 against the most sensitive human cell line (HC-04) was markedly superior to that of compound 3, for which cytotoxicity was the primary phenotype rather than antiparasitic activity. [1]

Cytotoxicity Host cell selectivity Therapeutic index

Physicochemical Profile: Morpholine Analog Offers Higher Aqueous Solubility and Lower Lipophilicity Than the Oxadiazole Isostere

Physicochemical profiling of compounds 2, 5, and 19 revealed distinct property spaces. [1] Compound 5 (morpholine) exhibited a gLogD7.4 of 2.6, a calculated polar surface area (PSA) of 100.6 Ų, and an aqueous solubility of 50–100 µg/mL at pH 2.0 and 12.5–25 µg/mL at pH 6.5. [1] In comparison, the N-methylpiperazine lead 2 had a gLogD7.4 of 2.8 and PSA of 95.8 Ų, while the 1,2,4-oxadiazole isostere 19 had a higher gLogD7.4 of 4.1, PSA of 105.7 Ų, and comparable solubility (>100 µg/mL at pH 2.0). [1] The morpholine analog thus occupies an intermediate lipophilicity space with PSA values consistent with favorable oral absorption potential. [1] Plasma protein binding for compound 5 was 76.2%, slightly lower than compound 2 at 85.2%, suggesting a higher free fraction. [1]

Physicochemical properties Drug-likeness Biopharmaceutical profiling

Metabolic Stability: Morpholine Analog Displays Higher Intrinsic Clearance Than N-Methylpiperazine Lead, Indicating a Tunable Metabolic Liability

In vitro metabolic stability was assessed in human and mouse liver microsomes. [1] Compound 5 exhibited a human intrinsic clearance (CLint) of 69 µL/min/mg protein and mouse CLint of 200 µL/min/mg, reflecting moderate-to-high clearance with a 2.9-fold species difference (mouse > human). [1] In comparison, the N-methylpiperazine lead 2 showed lower clearance (human CLint = 45 µL/min/mg; mouse CLint = 112 µL/min/mg), while the oxadiazole isostere 19 was highly unstable (human CLint = 535 µL/min/mg; mouse CLint = 677 µL/min/mg). [1] The rank order of metabolic stability (2 > 5 > 19) correlates inversely with lipophilicity, consistent with oxidative metabolism being a primary clearance route for this chemotype. [1]

Metabolic stability Liver microsomes In vitro ADME

Verified Application Scenarios for 2-Hydroxy-5-(morpholinosulfonyl)-N-(pyridin-3-yl)benzamide Based on Quantitative Evidence


T. cruzi Phenotypic Screening Reference Compound for Cellular Assays Requiring a Safety Margin in Fibroblast Host Cells

Data from Wang et al. (2020) demonstrate that compound 5 inhibits T. cruzi (IC50 = 2.1 µM) while sparing HFF fibroblast cells, unlike the more potent but HFF-cytotoxic lead compound 2. [1] This profile makes compound 5 a superior reference inhibitor for T. cruzi infection assays using fibroblast-based host-cell models, where compound 2 would confound interpretation due to host-cell toxicity.

Chemical Probe for Selectivity Profiling Between T. cruzi and Other Kinetoplastid Parasites

Compound 5 exhibits a ~10-fold selectivity for T. cruzi over P. falciparum and T. b. rhodesiense, in contrast to the >1400-fold selectivity of compound 2. [1] When used in parallel with compound 2, compound 5 enables discrimination between T. cruzi-exclusive targets and conserved kinetoplastid targets, facilitating target deconvolution studies in antiparasitic drug discovery. [1]

Medicinal Chemistry Benchmark for Morpholine-Containing Sulfonamide Bioisostere Evaluation

The head-to-head data from Table 4 (gLogD7.4, PSA, solubility, CLint, cPPB) for compounds 2 (N-methylpiperazine), 5 (morpholine), and 19 (oxadiazole) provide a complete multiparameter comparison of three heterocyclic sulfonamide isosteres. [1] Compound 5 serves as the morpholine benchmark for any medicinal chemistry program exploring heterocycle replacements to tune lipophilicity, metabolic stability, or protein binding within the pyridyl benzamide scaffold. [1]

In Vitro ADME Tool for Studying Morpholine-Mediated Metabolic Clearance in Liver Microsomes

With human and mouse liver microsomal CLint values of 69 and 200 µL/min/mg, respectively, compound 5 shows a defined metabolic clearance profile intermediate between the stable N-methylpiperazine lead 2 and the highly labile oxadiazole 19. [1] This intermediate liability makes it a useful tool for calibrating in vitro-in vivo extrapolation (IVIVE) models and for investigating structure-metabolism relationships of morpholine-containing sulfonamides. [1]

Quote Request

Request a Quote for 2-hydroxy-5-(morpholinosulfonyl)-N-(pyridin-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.